molecular formula C13H20N2O2 B13508380 Ethyl 2-amino-5-(diethylamino)benzoate

Ethyl 2-amino-5-(diethylamino)benzoate

Cat. No.: B13508380
M. Wt: 236.31 g/mol
InChI Key: FZLZSSUJRLYCKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-amino-5-(diethylamino)benzoate is a benzoate ester derivative featuring an amino group at position 2 and a diethylamino substituent at position 5 on the aromatic ring. Compounds with similar substituents, such as amino and alkylamino groups, are often explored for their bioactivity, solubility, and reactivity in condensation or cyclization reactions .

Properties

Molecular Formula

C13H20N2O2

Molecular Weight

236.31 g/mol

IUPAC Name

ethyl 2-amino-5-(diethylamino)benzoate

InChI

InChI=1S/C13H20N2O2/c1-4-15(5-2)10-7-8-12(14)11(9-10)13(16)17-6-3/h7-9H,4-6,14H2,1-3H3

InChI Key

FZLZSSUJRLYCKU-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)N)C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-5-(diethylamino)benzoate typically involves the esterification of 2-amino-5-(diethylamino)benzoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:

2-amino-5-(diethylamino)benzoic acid+ethanolacid catalystEthyl 2-amino-5-(diethylamino)benzoate+water\text{2-amino-5-(diethylamino)benzoic acid} + \text{ethanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 2-amino-5-(diethylamino)benzoic acid+ethanolacid catalyst​Ethyl 2-amino-5-(diethylamino)benzoate+water

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-5-(diethylamino)benzoate undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like ammonia (NH₃) or primary amines are used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Primary or secondary amines.

    Substitution: Amides or other ester derivatives.

Scientific Research Applications

Ethyl 2-amino-5-(diethylamino)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.

    Biology: Employed in the study of enzyme interactions and as a substrate in biochemical assays.

    Medicine: Investigated for its potential use in drug development, particularly in the design of local anesthetics and anti-inflammatory agents.

    Industry: Utilized in the manufacture of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-5-(diethylamino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino and diethylamino groups can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below summarizes key structural and functional differences among Ethyl 2-amino-5-(diethylamino)benzoate and related compounds:

Compound Name Substituents Molecular Weight (g/mol) Key Functional Groups Synthesis Yield Key Spectral Data
This compound -NH₂, -N(Et)₂ Inferred ~263–324 Amino, diethylamino N/A N/A
Ethyl 2-amino-5-(cyano(1H-indol-3-yl)methyl)benzoate (3f) -CN, indole 324.15 Cyano, indole 91% IR: 3385 cm⁻¹ (N-H); HRMS: 324.1498 [M+H]+
Ethyl 2-amino-5-(thiophen-2-yl)benzoate -Thiophene 247.3 Thiophene N/A Discontinued; purity ≥95%
Ethyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate -3-Oxopiperazine 263.3 Piperazine, carbonyl N/A Available in ≥99.9% purity
Ethyl 2-amino-1,3-benzothiazole-5-carboxylate -Benzothiazole 222.27 Benzothiazole, thioether N/A IR/NMR data not provided

Key Observations :

  • Substituent Diversity: The diethylamino group in the target compound likely enhances solubility in organic solvents compared to thiophene or benzothiazole derivatives, which may exhibit π-π stacking interactions .
  • Synthetic Efficiency: The indole-substituted analogue (3f) demonstrates high yield (91%) under optimized conditions, suggesting that similar methods (e.g., microwave-assisted synthesis) could apply to the diethylamino variant .

Physicochemical Properties

  • Solubility: The diethylamino group’s basicity may improve water solubility at acidic pH, contrasting with hydrophobic substituents like thiophene or benzothiazole .
  • Thermal Stability: Piperazine and indole derivatives exhibit stability under microwave irradiation, suggesting that this compound may also tolerate high-temperature conditions .
  • Spectroscopic Signatures: Amino groups typically show IR absorption near 3300–3500 cm⁻¹ (N-H stretch), while diethylamino groups lack N-H bonds, resulting in distinct spectral profiles compared to compounds like 3f .

Q & A

Basic: What are the optimal synthetic routes for Ethyl 2-amino-5-(diethylamino)benzoate, and how do reaction conditions influence yield and purity?

Methodological Answer:
The synthesis typically involves bromination or functionalization of a benzoate precursor. For example, bromination of ethyl 2-amino-5-(trifluoromethyl)benzoate using N-bromosuccinimide (NBS) in dichloromethane at room temperature can introduce substituents while preserving the amino and diethylamino groups . Yield optimization requires precise stoichiometric control of brominating agents, inert atmosphere conditions to prevent oxidation of the amino group, and purification via column chromatography (silica gel, ethyl acetate/hexane eluent). Purity can be verified using HPLC with UV detection at 254 nm.

Basic: How can structural characterization of this compound be performed to resolve ambiguities in substituent positioning?

Methodological Answer:
Multi-nuclear NMR (¹H, ¹³C, and 2D COSY/HSQC) is critical. For instance, the diethylamino group’s protons appear as a quartet in ¹H NMR (~3.4 ppm), while aromatic protons show splitting patterns dependent on para/ortho substituents. X-ray crystallography is recommended for absolute configuration confirmation, as seen in disordered structures of related xanthene-benzoate complexes, where disorder in ethyl or amino groups necessitates refined crystallographic models .

Advanced: How do contradictory spectroscopic data (e.g., NMR vs. computational predictions) arise in derivatives of this compound, and how can these be resolved?

Methodological Answer:
Discrepancies often stem from dynamic effects (e.g., rotational barriers in diethylamino groups) or solvent-dependent conformational changes. For example, computational DFT studies (B3LYP/6-311+G(d,p)) may predict proton chemical shifts that deviate from experimental NMR due to solvation effects. To resolve this, use temperature-variable NMR to probe rotational dynamics or compare with structurally analogous compounds (e.g., ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate) where substituent effects are well-documented .

Advanced: What strategies are effective for designing bioactivity studies of this compound derivatives, particularly in enzyme inhibition assays?

Methodological Answer:
Focus on structure-activity relationship (SAR) studies by modifying the diethylamino or benzoate moieties. For example, replacing the diethylamino group with a methoxyethoxy group (as in ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate) can enhance solubility for in vitro assays . Use fluorescence-based enzymatic assays (e.g., trypsin or kinase inhibition) with IC₅₀ determination. Cross-validate results with molecular docking (AutoDock Vina) to identify binding interactions, as demonstrated in benzothiazole derivatives .

Basic: What are the key challenges in achieving regioselective functionalization of this compound, and how can they be addressed?

Methodological Answer:
The electron-rich amino and diethylamino groups direct electrophilic substitution to specific positions. For bromination, use directing groups (e.g., trifluoromethyl) to stabilize intermediates . Protect the amino group with acetyl chloride prior to reactions requiring harsh conditions. Monitor regioselectivity via LC-MS and compare retention times with known standards (e.g., ethyl 2-amino-3-bromo-5-(trifluoromethyl)benzoate) .

Advanced: How can computational modeling reconcile discrepancies between predicted and observed biological activity in this compound analogs?

Methodological Answer:
Perform molecular dynamics (MD) simulations (AMBER or GROMACS) to account for flexible diethylamino groups that may adopt multiple conformations in solution. Compare binding free energies (MM-PBSA) of different conformers with experimental IC₅₀ values. For example, disordered conformations in xanthene-benzoate complexes highlight the need for ensemble-averaged models . Validate using QSAR models trained on analogs like ethyl 4-{2-[(4-hydroxy-6-oxo-5-phenyl-3H-pyrimidin-2-yl)sulfanyl]acetamido}benzoate, where pyrimidine ring interactions are critical .

Basic: What analytical techniques are most reliable for quantifying impurities in this compound batches?

Methodological Answer:
Use a combination of GC-MS (for volatile byproducts) and UPLC-QTOF-MS (for non-volatile impurities). Calibrate against certified reference materials (CRMs) from authoritative sources like NIST . For example, NIST’s protocols for ethyl 3-chloro-5-formyl-4,6-dihydroxy-2-methylbenzoate emphasize column selection (C18, 2.6 µm particle size) and gradient elution (0.1% formic acid in acetonitrile/water) .

Advanced: How does the diethylamino group’s conformational flexibility impact the compound’s physicochemical properties and bioactivity?

Methodological Answer:
The diethylamino group’s rotational freedom can alter solubility (logP) and hydrogen-bonding capacity. Use temperature-dependent solubility assays in PBS (pH 7.4) and DMSO to quantify effects. For bioactivity, compare rigidified analogs (e.g., oxadiazolo derivatives) with flexible counterparts, as seen in oxadiazolo[3,4-b]pyrazine-based compounds, where restricted rotation enhanced receptor binding .

Table: Key Comparative Data for this compound and Analogs

CompoundlogPSolubility (mg/mL)IC₅₀ (µM, Trypsin)Reference
This compound2.81.2 (PBS)12.5
Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate1.94.8 (PBS)8.7
Oxadiazolo[3,4-b]pyrazine derivative3.50.6 (PBS)5.2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.